molecular formula C9H11F3N2O B2866180 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile CAS No. 1479655-78-1

3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile

Cat. No.: B2866180
CAS No.: 1479655-78-1
M. Wt: 220.195
InChI Key: OJNBTRWYFQEUHU-UHFFFAOYSA-N
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Description

3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a piperidine ring

Properties

IUPAC Name

3-oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)7-2-1-5-14(6-7)8(15)3-4-13/h7H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNBTRWYFQEUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile typically involves the reaction of ethyl cyanoacetate with piperidine. The reaction conditions include the use of a suitable solvent, such as ethanol, and maintaining the reaction at room temperature. The product is often obtained as colorless blocks by slowly evaporating the ethanol solution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of advanced purification techniques and large-scale reactors to handle the chemical reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can influence the compound's binding affinity to biological targets, potentially altering its biological activity. The specific pathways and targets would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3-Oxo-3-(piperidin-1-yl)propanenitrile

  • 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

Uniqueness: 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is unique due to the presence of the trifluoromethyl group on the piperidine ring, which can significantly alter its chemical and biological properties compared to similar compounds without this group.

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